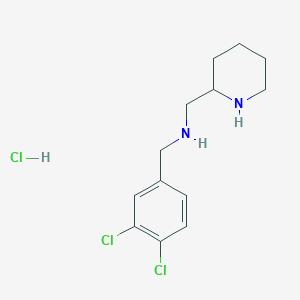

(3,4-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride

Description

“(3,4-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride” is a piperidine-derived tertiary amine hydrochloride salt with a 3,4-dichlorobenzyl substituent. Its molecular formula is C₁₃H₁₉Cl₃N₂, and it has a molecular weight of 309.67 g/mol . The compound’s structure features a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a methylamine group and a 3,4-dichlorobenzyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2.ClH/c14-12-5-4-10(7-13(12)15)8-16-9-11-3-1-2-6-17-11;/h4-5,7,11,16-17H,1-3,6,8-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEDMXUKFYQVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNCC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Core Formation via Double Reductive Amination (DRA)

The double reductive amination (DRA) method, widely used for synthesizing polyhydroxypiperidines, can be adapted for the target compound. By reacting a dicarbonyl precursor with a primary amine, the piperidine ring is formed in a single step. For example, a diketone derivative such as 2,5-hexanedione can undergo DRA with 3,4-dichlorobenzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid. The reaction proceeds via imine formation followed by cyclization and reduction, yielding the piperidine backbone.

Reaction Conditions :

Reductive Amination of Piperidin-2-ylmethanone

An alternative route involves reductive amination between piperidin-2-ylmethanone and 3,4-dichlorobenzylamine. The ketone reacts with the amine to form an imine intermediate, which is reduced to the secondary amine using NaBH₃CN. This method avoids the need for pre-functionalized piperidine derivatives.

Key Steps :

-

Condensation: Piperidin-2-ylmethanone (1.0 equiv) and 3,4-dichlorobenzylamine (1.2 equiv) in methanol at 50°C for 12 h.

-

Reduction: Addition of NaBH₃CN (1.5 equiv) and stirring for 24 h.

-

Workup: Extraction with dichloromethane, drying over Na₂SO₄, and concentration.

-

Purification: Column chromatography (hexanes/ethyl acetate, 3:1).

Alkylation of Piperidin-2-ylmethylamine

Nucleophilic Substitution with 3,4-Dichlorobenzyl Chloride

A direct alkylation strategy involves reacting piperidin-2-ylmethylamine with 3,4-dichlorobenzyl chloride in the presence of a base. This method leverages the nucleophilicity of the primary amine to form the C–N bond.

Optimized Protocol :

-

Reactants :

-

Piperidin-2-ylmethylamine (1.0 equiv)

-

3,4-Dichlorobenzyl chloride (1.1 equiv)

-

Triethylamine (2.0 equiv) as a base

-

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : Room temperature (25°C) for 18 h

-

Workup :

-

Filtration to remove triethylamine hydrochloride salts

-

Extraction with DCM (3×)

-

Drying over Na₂SO₄ and solvent evaporation

-

-

Yield : 70–85% after silica gel chromatography (eluent: 90:10 DCM/methanol).

Microwave-Assisted Alkylation

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A modified protocol involves heating the reaction mixture to 100°C for 10–15 minutes under microwave conditions.

Advantages :

Hydrochloride Salt Formation

The free base, N-[(3,4-dichlorophenyl)methyl]-1-piperidin-2-ylmethanamine, is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl).

Procedure :

-

Dissolve the free base (1.0 equiv) in anhydrous ethyl acetate.

-

Add HCl gas or a 4 M solution of HCl in dioxane (1.2 equiv) dropwise.

-

Stir at room temperature for 1 h.

-

Filter the precipitated solid and wash with cold ethyl acetate.

Purity : >99% (confirmed by ¹H NMR and LC-MS).

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield | Purification | Advantages |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, AcOH | 60–75% | Column Chromatography | High selectivity, minimal side products |

| Alkylation | 3,4-Dichlorobenzyl chloride, Et₃N | 70–85% | Silica Gel Chromatography | Straightforward, scalable |

| Microwave-Assisted | Microwave irradiation | 80–90% | Filtration | Rapid, energy-efficient |

Mechanistic Insights and Side Reactions

Over-Alkylation in Direct Alkylation

Excess 3,4-dichlorobenzyl chloride can lead to tertiary amine formation. To mitigate this, stoichiometric control (1.1 equiv of benzyl chloride) and slow addition are critical.

Epimerization in Reductive Amination

Chiral centers in the piperidine ring may undergo epimerization under acidic conditions. Using mild reducing agents like NaBH₃CN at low temperatures (0–5°C) preserves stereochemistry.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with altered functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce different substituents at specific positions on the benzyl ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: : Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can include chlorinated derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and condensation reactions.

- Reaction Mechanism Studies : It is employed in studying reaction mechanisms due to its ability to participate in diverse chemical transformations.

Biology

-

Biological Activity : Preliminary studies suggest that (3,4-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride exhibits significant biological activities. These include:

- Antimicrobial Properties : It has shown potential efficacy against various bacterial strains by inhibiting specific bacterial enzymes.

- Anticancer Effects : Investigations indicate that it can interfere with cell signaling pathways critical for cancer cell proliferation.

- Anti-inflammatory Activity : The compound may inhibit Janus kinases (JAKs), which play a crucial role in inflammatory signaling pathways.

- Mechanism of Action : The interaction with biological targets involves binding to receptors or enzymes, modulating their activity. For instance, it may affect neurotransmitter receptors or enzymes involved in metabolic pathways.

Medicine

- Potential Therapeutic Agent : Due to its pharmacological properties, this compound is being explored for therapeutic applications, particularly in treating neurological disorders and as an analgesic agent.

- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing its pharmacological properties. Variations in substitution patterns can significantly alter its potency and selectivity towards biological targets.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on the antimicrobial activity of this compound revealed that it effectively inhibits the growth of certain bacterial strains, suggesting its potential use in developing new antibiotics.

- Cancer Research : In vitro studies demonstrated that this compound could disrupt signaling pathways involved in cancer cell proliferation, indicating its potential as an anticancer agent.

- Inflammation Models : Research on inflammatory models showed that this compound could significantly reduce inflammation markers by inhibiting JAKs, highlighting its therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism by which (3,4-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Piperidine vs. Piperazine Backbone

The substitution of piperidine (as in the target compound) with piperazine (e.g., in 1-(3,4-dichloro-benzyl)-3-methyl-piperazine hydrochloride) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.

Chlorine vs. Fluorine Substituents

The 3,4-dichlorobenzyl group in the target compound contrasts with the 3-fluorobenzyl groups in bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride. Chlorine’s electronegativity and larger atomic radius may enhance hydrophobic interactions in biological systems, whereas fluorine’s smaller size and strong C-F bonds improve metabolic stability .

Positional Isomerism

highlights the importance of substitution patterns: compounds like “1-(2,5-dichloro-benzyl)-piperidin-4-amine hydrochloride” demonstrate that minor changes in halogen positioning (e.g., 2,5- vs. 3,4-dichloro) significantly alter steric and electronic profiles, impacting receptor selectivity .

Salt Forms and Physicochemical Properties

The hydrochloride salt form (common across these compounds) improves aqueous solubility, critical for bioavailability. For example, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride has a high melting point (249–251°C), indicating strong ionic lattice stability, which may correlate with prolonged shelf life .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying (3,4-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride?

Methodological Answer:

- Synthesis : Utilize multi-step organic synthesis, starting with benzyl halide intermediates and piperidine derivatives. For example, describes a reflux method with sulfuric acid in methanol for analogous piperidine compounds, which can be adapted. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield.

- Purification : Employ column chromatography with silica gel (eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (≥98% purity threshold) as outlined in .

- Safety : Follow protocols in and : use fume hoods, wear nitrile gloves, and maintain spill kits.

Q. How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

- Structural Confirmation : Conduct H/C NMR (in DMSO-d6 or CDCl3) to verify the benzyl and piperidine moieties. Compare peaks to computational predictions (e.g., density functional theory) for resonance validation .

- Mass Spectrometry : Use high-resolution LC-MS (ESI+) to confirm molecular weight (exact mass ~346.05 g/mol, as per ) and detect impurities.

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures.

Q. What experimental designs are appropriate for initial biological activity screening?

Methodological Answer:

- Receptor Binding Assays : Use HEK293 cells transfected with GPCRs (e.g., dopamine or serotonin receptors) for radioligand displacement studies. Include positive/negative controls and triplicate samples .

- Dose-Response Curves : Test 10 nM–100 μM concentrations in vitro. Analyze EC50/IC50 values using nonlinear regression (GraphPad Prism).

- Cytotoxicity Screening : Employ MTT assays on human hepatocytes (HepG2) to rule out acute toxicity at therapeutic concentrations.

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproduct formation?

Methodological Answer:

- Reaction Monitoring : Use in situ FTIR or inline HPLC to track intermediate formation (e.g., benzyl-piperidine coupling). Adjust stoichiometry if unreacted starting materials persist.

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or phase-transfer catalysts for nucleophilic substitutions.

- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound thiourea) to trap unreacted halides, as suggested in for impurity control.

Q. What strategies are effective for analyzing receptor-ligand interactions and resolving contradictory binding data?

Methodological Answer:

- Orthogonal Assays : Combine radioligand binding with calcium flux assays (FLIPR) to confirm functional activity. Discrepancies may arise from allosteric modulation vs. orthosteric binding .

- Structural Biology : Co-crystallize the compound with target receptors (if feasible) or perform molecular dynamics simulations to explore binding poses.

- Data Reconciliation : Apply meta-analysis () to compare datasets, identifying variables like buffer pH () or temperature affecting receptor conformation.

Q. How should researchers address discrepancies in metabolic stability studies across different in vitro models?

Methodological Answer:

- Model Selection : Compare hepatocyte (human vs. rodent) and microsomal stability assays. For example, highlights metabolite identification via LC-MS/MS for halogenated analogs.

- Enzyme Inhibition : Screen for CYP450 interactions (e.g., CYP3A4, CYP2D6) using fluorogenic substrates. Adjust incubation times to avoid false negatives due to time-dependent inhibition.

- Cross-Species Validation : Replicate studies in primary cells from multiple species to identify species-specific metabolic pathways.

Q. What computational approaches integrate best with experimental data to predict pharmacokinetic properties?

Methodological Answer:

- In Silico Modeling : Use QSAR tools (e.g., Schrödinger’s ADMET Predictor) to estimate logP, solubility, and blood-brain barrier permeability. Validate predictions against experimental HPLC logD7.4 values .

- Docking Studies : Employ AutoDock Vina to simulate interactions with cytochrome P450 enzymes, prioritizing sites of metabolic vulnerability.

- Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict clearance rates, incorporating molecular descriptors like topological polar surface area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.